molecular formula C8H11ClFN B3120966 1-(3-Fluorophenyl)ethan-1-amine hydrochloride CAS No. 276875-50-4

1-(3-Fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B3120966
CAS No.: 276875-50-4
M. Wt: 175.63 g/mol
InChI Key: RKALWMOKWLLQMU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-fluorophenyl)ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

Organic Synthesis

1-(3-Fluorophenyl)ethan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow for diverse chemical reactions, including:

  • Oxidation : Can be oxidized to produce ketones or aldehydes.
  • Reduction : Capable of being reduced to form different amines or alcohols.
  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, facilitating further synthetic pathways.

Biological Research

This compound is being investigated for its potential biological activities, particularly in relation to neurotransmitter systems. Its mechanism of action may involve:

  • Neurotransmitter Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin and norepinephrine, enhancing their synaptic availability.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the fluorine atom may enhance lipophilicity and bioavailability, making it a candidate for neuropharmacology research. Specific areas of interest include:

  • Antidepressant Development : Ongoing studies are exploring its efficacy as a potential antidepressant agent.
  • Anticonvulsant Activity : Some derivatives have been noted for their anticonvulsant properties, suggesting a broader therapeutic application .

Case Study 1: Neuropharmacological Studies

In a study examining the effects of various fluorinated arylamines on neurotransmitter systems, researchers found that (R)-1-(3-fluorophenyl)ethylamine exhibited significant inhibitory effects on serotonin reuptake, indicating its potential as an antidepressant .

Case Study 2: Synthesis of Anticonvulsants

A research team synthesized several derivatives of this compound to evaluate their anticonvulsant activity in animal models. Results showed promising efficacy in reducing seizure frequency compared to control groups .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Chlorophenyl)ethan-1-amine hydrochloride
  • 1-(3-Bromophenyl)ethan-1-amine hydrochloride
  • 1-(3-Iodophenyl)ethan-1-amine hydrochloride

These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making each unique in its applications .

Biological Activity

1-(3-Fluorophenyl)ethan-1-amine hydrochloride, also known as 1-(3-fluorophenyl)ethylamine hydrochloride, is a compound with the molecular formula C₈H₁₁ClFN and a molecular weight of approximately 175.63 g/mol. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.

The compound is characterized by a fluorine atom attached to a phenyl ring, which contributes to its unique properties. It primarily exists as a solid and is soluble in various solvents, making it versatile for chemical applications. The synthesis of this compound can be achieved through several methods, which allow for efficient laboratory production.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Notably, it has been identified as a potential candidate for pharmacological applications due to its ability to interact with various biological targets. Key findings include:

  • Cytochrome P450 Inhibition : The compound has shown inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This interaction suggests that it may affect the metabolism of co-administered drugs that are substrates for this enzyme.
  • Neuropharmacological Potential : While specific therapeutic uses are still under investigation, the structural properties of this compound suggest potential activity in neuropharmacology.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound. The following table summarizes some relevant compounds:

Compound NameChemical FormulaUnique Features
1-(4-Fluorophenyl)ethan-1-amine hydrochlorideC₈H₁₁ClFFluorine at para position; potential different pharmacodynamics
2-(3-Fluorophenyl)ethan-1-amine hydrochlorideC₈H₁₁ClFDifferent positional isomer; may exhibit distinct biological activity
1-(3-Chlorophenyl)ethan-1-amine hydrochlorideC₈H₁₁ClClChlorine instead of fluorine; affects lipophilicity and receptor interaction

This comparison underscores how the specific fluorination pattern of this compound may influence its biological activity and pharmacological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALWMOKWLLQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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